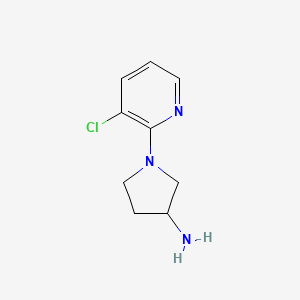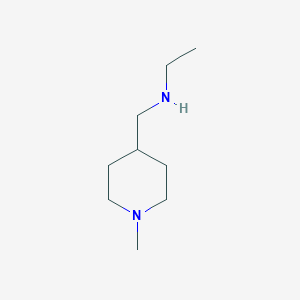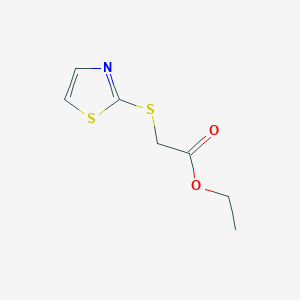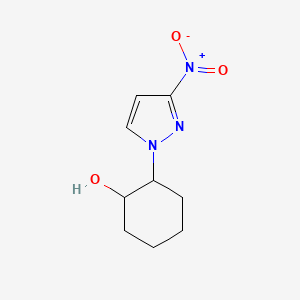
2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-ol
Übersicht
Beschreibung
“2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-ol” is a chemical compound with the molecular formula C9H13N3O3 and a molecular weight of 211.22 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as “this compound”, has been demonstrated in various studies . The ligands are typically prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C9H13N3O3/c13-8-4-2-1-3-7(8)11-6-5-9(10-11)12(14)15/h5-8,13H,1-4H2 .Chemical Reactions Analysis
Pyrazole-based ligands, such as “this compound”, have been found to exhibit excellent catalytic activities in the oxidation reaction of catechol to o-quinone .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 211.22 and a molecular formula of C9H13N3O3 .Wirkmechanismus
The exact mechanism of action of 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-ol is not fully understood. However, it has been proposed that its anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Its anti-tumor activity may be due to its ability to induce apoptosis in cancer cells. Its herbicidal and insecticidal properties may be due to its ability to inhibit the activity of key enzymes involved in plant and insect metabolism.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and bacteria. It has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that it can reduce inflammation and pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-ol is its versatility in terms of its potential applications in various fields. It is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to take appropriate safety precautions when handling this compound.
Zukünftige Richtungen
There are several future directions for research on 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-ol. One potential direction is to further explore its potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anti-tumor drugs. Another potential direction is to investigate its potential as a photochromic material for use in optoelectronic devices. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential as a herbicide and insecticide.
Wissenschaftliche Forschungsanwendungen
2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-ol has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. In agriculture, it has been found to have herbicidal and insecticidal properties. In material science, it has been found to have potential applications as a photochromic material.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-nitropyrazol-1-yl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c13-8-4-2-1-3-7(8)11-6-5-9(10-11)12(14)15/h5-8,13H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPUTYZFIRGJDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2C=CC(=N2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Piperazine-1-sulfonyl)amino]ethan-1-ol](/img/structure/B3225351.png)

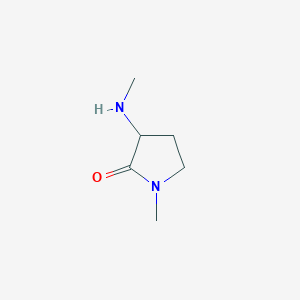

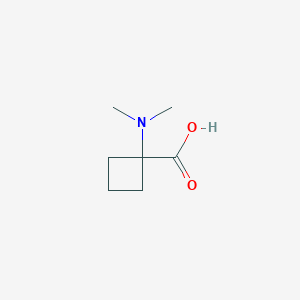

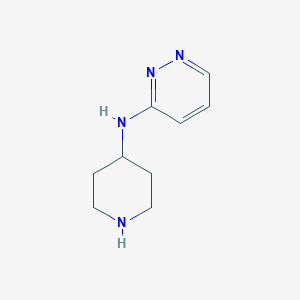

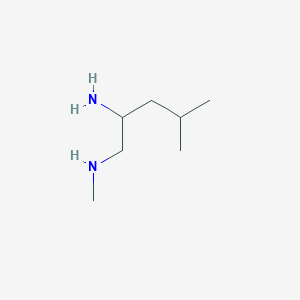
amino}-2-methylpropanoate](/img/structure/B3225420.png)
